molecular formula C19H13N3O3S B4648490 5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4648490
M. Wt: 363.4 g/mol
InChI Key: TYCVPWAYJLJCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolo[3,2-a]pyrimidine family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to exert its biological effects by targeting specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments is its high potency and specificity, which allows for precise targeting of specific enzymes and receptors. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One potential avenue of research is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another potential direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other drugs and biomolecules.

Scientific Research Applications

5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in various fields of science. In particular, this compound has shown promising results in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections.

properties

IUPAC Name

5-oxo-N-(2-phenoxyphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-17(14-12-20-19-22(18(14)24)10-11-26-19)21-15-8-4-5-9-16(15)25-13-6-2-1-3-7-13/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCVPWAYJLJCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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